molecular formula C23H28FN3O5S B2550645 N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide CAS No. 898461-54-6

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2550645
CAS No.: 898461-54-6
M. Wt: 477.55
InChI Key: AARIGFJPPYBQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide is a complex organic compound that features a piperidine ring substituted with a 4-fluoro-2-methylbenzenesulfonyl group and an ethanediamide linkage to a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-fluoro-2-methylbenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions.

    Linkage to the 3-methoxyphenyl Group: The final step involves the coupling of the sulfonylated piperidine with 3-methoxyphenyl ethanediamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its piperidine moiety.

    Material Science: Its unique structural features could make it useful in the development of new materials with specific properties.

    Biological Studies: The compound could be used as a probe to study biological pathways and interactions involving sulfonyl and piperidine groups.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a key role in these interactions by forming hydrogen bonds or electrostatic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(4-chloro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide
  • N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-hydroxyphenyl)ethanediamide

Uniqueness

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide is unique due to the presence of the 4-fluoro-2-methylbenzenesulfonyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness could translate to different biological activities or material properties, making it a compound of interest for further study.

Properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O5S/c1-16-14-17(24)9-10-21(16)33(30,31)27-13-4-3-7-19(27)11-12-25-22(28)23(29)26-18-6-5-8-20(15-18)32-2/h5-6,8-10,14-15,19H,3-4,7,11-13H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARIGFJPPYBQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.